molecular formula C7H10N2O2S B599617 2-Methyl-6-(methylsulfonyl)pyridin-3-amine CAS No. 897732-75-1

2-Methyl-6-(methylsulfonyl)pyridin-3-amine

Cat. No. B599617
M. Wt: 186.229
InChI Key: UFMCZYUTXQRFKR-UHFFFAOYSA-N
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Patent
US08362248B2

Procedure details

A mixture of 6-bromo-2-methylpyridin-3-amine (40.0 g, 214 mmol), sodium methanesulfinate (87.3 g, 855 mmol), copper(I)trifluoromethanesulfonate-benzene complex (10.8 g, 21.4 mmol), and N1,N2-dimethylethane-1,2-diamine(10.8 g, 21.4 mmol) in DMSO (300 mL) was heated at 150° C. for four hours, cooled, and H2O (100 mL) was added. The dark brown solution was extracted with ethyl acetate (6×30 mL). The organic layer was washed with H2O (100 mL) to remove DMSO. The aqueous layer was back extracted three times with ethyl acetate. The organic layers were combined, washed with brine, dried over Na2SO4, and filtered. After the volume of the filtrate was reduced to about 200 mL under reduced pressure, a solid product was precipitated and collected by filtration to give the title compound (24.0 g, 60%) as a brown powder. Exact mass calculated for C7H10N2O2S: 186.1. Found: LCMS m/z=187.1 (M+H+); 1H NMR (400 MHz, CDCl3) δ 2.44 (s, 3H), 3.13 (s, 3H), 4.66 (bs, 2H), 7.01 (d, J=8.34 Hz, 1H), 7.71 (d, J=8.34 Hz, 1H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
87.3 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([NH2:9])=[CH:4][CH:3]=1.[CH3:10][S:11]([O-:13])=[O:12].[Na+].CNCCNC.O>CS(C)=O>[CH3:8][C:6]1[C:5]([NH2:9])=[CH:4][CH:3]=[C:2]([S:11]([CH3:10])(=[O:13])=[O:12])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)C)N
Name
Quantity
87.3 g
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
10.8 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The dark brown solution was extracted with ethyl acetate (6×30 mL)
WASH
Type
WASH
Details
The organic layer was washed with H2O (100 mL)
CUSTOM
Type
CUSTOM
Details
to remove DMSO
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted three times with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
a solid product was precipitated
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=C1N)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.